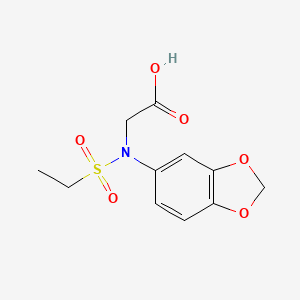

N-1,3-Benzodioxol-5-yl-N-(ethylsulfonyl)glycine

Description

Properties

IUPAC Name |

2-[1,3-benzodioxol-5-yl(ethylsulfonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-2-19(15,16)12(6-11(13)14)8-3-4-9-10(5-8)18-7-17-9/h3-5H,2,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUOWCWFXYSIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is hypothesized that it may interact with various enzymes, receptors, or transporters in the body, leading to changes in cellular function.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown.

Biological Activity

N-1,3-Benzodioxol-5-yl-N-(ethylsulfonyl)glycine is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzodioxole class of compounds, characterized by a benzene ring fused to a dioxole structure. Its molecular formula is , with a molecular weight of approximately 273.26 g/mol. The compound features an ethylsulfonyl group attached to a glycine moiety, indicating its potential role as an amino acid derivative with unique biological properties .

The biological activity of this compound is hypothesized to involve several key mechanisms:

1. Interaction with Neurotransmitter Systems:

- As a derivative of glycine, this compound may modulate neurotransmitter systems, particularly those involving glycine receptors. Glycine acts as an inhibitory neurotransmitter in the central nervous system (CNS), suggesting that this compound could influence neuronal excitability and synaptic transmission .

2. Enzyme Modulation:

- The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. This interaction can lead to significant changes in cellular signaling and metabolic processes .

3. Induction of Apoptosis:

- There is evidence suggesting that similar compounds can trigger programmed cell death (apoptosis) in cancer cells, which could be a relevant mechanism for this compound in anticancer applications .

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds related to this compound. For instance, analogs have shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:

In one study, a related compound demonstrated significant cytotoxic effects against several cancer cell lines with IC50 values ranging from 10 to 50 µM. The mechanism was primarily attributed to the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins .

Insecticidal Activity

Another area of research has focused on the larvicidal activity of benzodioxole derivatives against Aedes aegypti, a vector for various viral diseases. The study highlighted that certain benzodioxole compounds exhibited LC50 values indicating effective larvicidal properties without significant toxicity to mammalian cells .

| Compound | LC50 (µM) | LC90 (µM) | Cytotoxicity (to human cells) |

|---|---|---|---|

| Compound 4 | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity up to 5200 µM |

Pharmacological Applications

Given its structural characteristics and biological activity, this compound holds potential for various pharmacological applications:

1. Neurological Disorders:

- Its similarity to glycine suggests potential use in treating neurological disorders where modulation of inhibitory neurotransmission is beneficial.

2. Cancer Therapy:

- The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer therapies.

3. Insect Control:

- The demonstrated insecticidal properties indicate possible applications in vector control strategies against mosquito-borne diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variants and Molecular Data

The compound is compared to three analogs with shared molecular motifs (benzodioxol, sulfonyl, glycine) but distinct substituents (Table 1).

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Substituent (R₁) | Glycine Modification | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| N-1,3-Benzodioxol-5-yl-N-(ethylsulfonyl)glycine | 1858256-04-8 | Ethyl (C₂H₅) | Free acid (COOH) | C₁₁H₁₃NO₆S | 287.29 |

| Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate | 159780* | Methyl (CH₃) | Methyl ester (COOCH₃) | C₁₁H₁₃NO₆S | 287.29 |

| N-1,3-Benzodioxol-5-yl-N-(methylsulfonyl)glycine | 714203-17-5 | Methyl (CH₃) | Free acid (COOH) | C₁₀H₁₁NO₆S | 273.26† |

| 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline | 923176-14-1 | N/A | Piperazine-carbonyl | C₁₃H₁₆F₃N₃O | 287.29 |

*Catalog number from ; †Calculated based on substituent differences.

Functional Group Analysis

Ethyl vs. Methyl Sulfonyl Groups

Free Acid vs. Methyl Ester

- Free acid (COOH) : Offers hydrogen-bonding capability and acidity (pKa ~2-3), suitable for ionic interactions in aqueous environments.

- Methyl ester (COOCH₃) : Increases lipophilicity, improving membrane permeability but requiring enzymatic hydrolysis for activation .

Heterocyclic Variations

Physicochemical and Commercial Considerations

- Molecular Weight Parity : Despite identical molecular weights (e.g., 287.29 for 1858256-04-8 and 159780 ), differences in functional groups drastically alter properties. For example, the methyl ester 159780 is more lipophilic than the free acid .

- Commercial Availability : The ethylsulfonyl variant is currently out of stock , whereas the methylsulfonyl analog (CAS: 714203-17-5) is available at 95% purity, suggesting broader research utility .

Research Implications

- Drug Design : Ethylsulfonyl groups may prolong half-life in vivo compared to methylsulfonyl, but ester prodrugs (e.g., 159780 ) could enhance bioavailability .

- Structural Studies : Computational tools like SHELXL and WinGX () could model puckering effects in the benzodioxol ring, though direct crystallographic data are unavailable in the provided evidence .

Preparation Methods

Synthesis of Benzodioxole Intermediate

- The benzodioxole ring system is typically synthesized or sourced as 1,3-benzodioxol-5-ylamine or its derivatives.

- This intermediate serves as the aromatic amine precursor for subsequent sulfonylation.

Introduction of the Ethylsulfonyl Group

- The ethylsulfonyl moiety is introduced via sulfonyl chloride chemistry.

- Ethylsulfonyl chloride (ethylsulfonyl chloride) reacts with the benzodioxole amine under controlled conditions to form the sulfonamide linkage.

- This step requires careful control of temperature and stoichiometry to avoid overreaction or side products.

Coupling with Glycine

- The sulfonylated benzodioxole amine is then coupled with glycine or a glycine derivative.

- Typical coupling methods involve activation of the carboxyl group of glycine, often via carbodiimide reagents or other peptide coupling agents.

- The reaction forms the amide bond between the sulfonylated amine and the glycine carboxyl group, yielding this compound.

Detailed Preparation Method (Based on Patent US6140505A and Related Literature)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 1,3-Benzodioxol-5-ylamine + Ethylsulfonyl chloride | Sulfonylation reaction in anhydrous solvent (e.g., dichloromethane) at 0-5°C to form ethylsulfonyl benzodioxolyl amine intermediate. |

| 2 | Intermediate + Glycine (activated) | Coupling reaction using carbodiimide coupling agents (e.g., EDCI or DCC) with catalytic DMAP in an aprotic solvent (e.g., DMF) at room temperature to form the final product. |

| 3 | Purification | Purification by recrystallization or chromatography to isolate pure this compound. |

- The patent US6140505A describes related sulfonyl chloride synthesis and coupling strategies for benzo-fused heterocyclic sulfonyl compounds, which can be adapted for this compound.

- Reaction monitoring by TLC and characterization via NMR and MS confirms product formation.

Research Findings and Optimization Notes

- Yield Optimization : The sulfonylation step is sensitive to moisture; anhydrous conditions improve yield and purity.

- Temperature Control : Maintaining low temperature during sulfonyl chloride addition minimizes side reactions.

- Coupling Efficiency : Use of carbodiimide coupling agents with catalytic amounts of 4-dimethylaminopyridine (DMAP) enhances amide bond formation efficiency.

- Purity : Final purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields high-purity compound suitable for pharmaceutical applications.

Summary Table of Preparation Method Parameters

| Parameter | Optimal Condition/Value | Notes |

|---|---|---|

| Sulfonylation solvent | Anhydrous dichloromethane | Prevents hydrolysis of sulfonyl chloride |

| Sulfonylation temperature | 0–5°C | Controls reaction rate and selectivity |

| Coupling agent | EDCI or DCC | Efficient carboxyl activation |

| Coupling catalyst | DMAP (catalytic amount) | Enhances amide bond formation |

| Coupling solvent | DMF or similar aprotic solvent | Good solubility for reactants |

| Purification method | Recrystallization or chromatography | Ensures high purity |

Q & A

Q. What are the recommended synthetic routes for N-1,3-Benzodioxol-5-yl-N-(ethylsulfonyl)glycine, and how can intermediates be characterized?

Synthesis typically involves sequential functionalization of glycine derivatives. For example, sulfonation can be achieved by reacting glycine precursors with ethylsulfonyl chloride under controlled acidic conditions. Nitration or benzodioxol-group introduction may follow, similar to methods used for analogous compounds like 5-(ethylsulfonyl)-2-methoxyaniline, where concentrated HNO₃ and H₂SO₄ are employed for nitro-group addition . Intermediates should be characterized via ¹H/¹³C NMR for functional group confirmation and mass spectrometry (MS) for molecular weight validation .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- UPLC-MS/MS offers high sensitivity for detecting low-abundance metabolites, with chromatographic separation optimized using C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid .

- HPLC with evaporative light-scattering detection (ELSD) is suitable for non-UV-absorbing compounds, particularly in plant uptake studies where glycine derivatives are tracked as nitrogen sources .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

X-ray crystallography using SHELXL or SHELXS provides definitive structural elucidation. For anisotropic displacement parameters, ORTEP for Windows visualizes electron density maps, while WinGX integrates refinement and validation workflows .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected coupling constants) be resolved during structural confirmation?

- Perform 2D NMR experiments (e.g., COSY, HSQC) to assign proton-proton and carbon-proton correlations.

- Cross-validate with DFT-calculated chemical shifts (e.g., using Quantum Chemistry-based QSPR models) to identify discrepancies arising from solvent effects or tautomerism .

- If crystallographic data are unavailable, compare with structurally similar compounds like N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine, where benzodioxol and sulfonyl groups influence electronic environments .

Q. What experimental strategies optimize yield while minimizing side reactions in the sulfonation step?

- Use slow addition of ethylsulfonyl chloride under ice-cooling to control exothermic reactions.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency in biphasic systems .

- Monitor reaction progress via in situ FTIR to detect intermediate thioether formation, which can oxidize prematurely.

Q. How does this compound interact with glycine transporters (GlyT1), and what assays validate its pharmacological potential?

- Radioligand binding assays using [³H]-glycine compete with the compound to assess GlyT1 affinity.

- Electrophysiological recordings in NMDA receptor-expressing cells can measure glycine reuptake inhibition, as GlyT1 blockade enhances receptor activation .

- For in vivo validation, use schizophrenia rodent models to evaluate cognitive effects, ensuring blood-brain barrier penetration is confirmed via LC-MS/MS .

Q. How can computational modeling predict the compound’s metabolic stability and detoxification pathways?

- Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) identifies potential oxidation sites.

- QSAR models predict glutathione conjugation propensity at the sulfonyl group, a common detoxification route for sulfonamides .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

- Re-evaluate purification protocols : Residual solvents (e.g., DMSO) in samples can skew experimental LogP. Use lyophilization for solvent-free isolation.

- Validate with shake-flask method at multiple pH levels, as ionization of the glycine moiety (pKa ~2.4) significantly impacts hydrophobicity .

Q. Why might crystallographic and solution-state NMR data suggest different conformations?

- Crystal packing forces may stabilize non-biological conformers. Compare with solution-state NOESY to identify dominant conformers in physiological conditions .

Methodological Tables

Q. Table 1: Key Analytical Parameters for UPLC-MS/MS Quantification

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | C18 (2.1 × 50 mm, 1.7 µm) | |

| Mobile Phase | Acetonitrile/0.1% formic acid (70:30 v/v) | |

| Ionization Mode | ESI+ | |

| LOD | 0.1 ng/mL |

Q. Table 2: Crystallographic Refinement Workflow

| Step | Software/Tool | Purpose |

|---|---|---|

| Data Integration | SAINT | Raw data reduction |

| Structure Solution | SHELXD | Phase retrieval via dual-space cycling |

| Refinement | SHELXL | Anisotropic displacement parameters |

| Visualization | ORTEP for Windows | Electron density mapping |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.